molecular formula C23H21N3O4S2 B2541431 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 451468-39-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2541431
CAS No.: 451468-39-6
M. Wt: 467.56
InChI Key: URTDZQZPVWMJNQ-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-29-16-8-9-17(19(12-16)30-2)24-20(27)14-32-23-25-18-10-11-31-21(18)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTDZQZPVWMJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, solubility, and interaction with its targets.

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with synthetic routes and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno ring fused with a pyrimidine moiety .
  • A sulfanyl group which enhances its reactivity.
  • A dimethoxyphenyl acetamide substituent , contributing to its biological interactions.

Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.6 g/mol

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation:

  • Target Enzymes:
    • Thymidylate synthase
    • Dihydrofolate reductase

These targets are crucial in nucleotide synthesis and DNA replication, making them effective points for anticancer drug design.

  • In Vitro Studies:
    • The compound displayed cytotoxicity against various cancer cell lines. For example, it has been tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with promising results.
    • IC50 values observed were in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF70.46
HCT1160.39
HepG20.71

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Similar thieno[3,2-d]pyrimidine derivatives have been documented to show effectiveness against bacterial strains by inhibiting their growth.

  • Mechanism of Action:
    • Antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • In Vitro Activity:
    • The compound was screened against standard bacterial strains and showed inhibition comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its potential for diverse interactions within biological systems compared to other similar compounds:

  • The presence of the sulfanyl group increases nucleophilicity, facilitating interactions with biological macromolecules.
  • Substituents on the aromatic rings significantly influence the biological activity; for instance, dimethoxy groups can enhance lipophilicity and cellular uptake.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Thieno[3,2-d]pyrimidine Core: Achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors.
  • Benzylation and Acylation: Introduction of the benzyl group followed by the attachment of the dimethoxyphenyl acetamide moiety.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A recent study demonstrated that modifications on the thieno[3,2-d]pyrimidine scaffold led to enhanced anticancer properties through optimized binding to target enzymes .
  • Another investigation focused on the antimicrobial potential of thieno derivatives against resistant bacterial strains, showcasing their dual-action capabilities .

Comparison with Similar Compounds

Core Structural Variations

The thieno[3,2-d]pyrimidinone core is a common feature among analogs, but substituent variations significantly influence properties:

Compound ID/Reference R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-Benzyl N-(2,4-dimethoxyphenyl) ~463.61 (estimated) Baseline for comparison
451468-43-2 3-Benzyl N-(2-methoxyphenyl) 437.53 Single methoxy vs. 2,4-dimethoxy on phenyl
686771-47-1 3-(4-Methylphenyl) N-(4-trifluoromethoxyphenyl) Not specified Methylphenyl and CF3O groups enhance lipophilicity
Example 18 () 3-(2,4-Dimethoxyphenyl) N-(benzothiazole) Not reported Dimethoxy on pyrimidine; benzothiazole acetamide
N-(4-butylphenyl) () 3-Methyl, 7-Phenyl N-(4-butylphenyl) 463.61 Butylphenyl and methyl groups increase hydrophobicity

Electronic and Physicochemical Properties

  • Trifluoromethoxy Groups : In 686771-47-1 , the CF3O group introduces electron-withdrawing properties, which may improve metabolic stability but reduce solubility.
  • Benzyl vs. Methylphenyl : The benzyl group (target) offers greater steric bulk and lipophilicity than 4-methylphenyl (), possibly affecting membrane permeability.

Solubility and Metabolic Stability

  • The 2,4-dimethoxy substitution likely improves aqueous solubility compared to CF3O or bulky alkyl groups (e.g., 4-butylphenyl in ).
  • Metabolic susceptibility may arise from the benzyl group, whereas CF3O ( ) or halogenated substituents ( ) could enhance stability.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by sulfanyl group introduction and acetamide coupling. Critical steps include:

  • Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., ethanol or toluene, 80–100°C) .
  • Sulfanyl linkage : Thiolation using reagents like thiourea or potassium thioacetate in basic media (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the sulfanyl intermediate and 2,4-dimethoxyaniline . Table 1 : Representative reaction conditions:
StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationEthanol, 90°C, 12h65–70>95%
Sulfanyl linkageK₂CO₃, DMF, 60°C, 6h55–60>90%
Acetamide couplingEDC/HOBt, DCM, RT, 24h75–80>98%

Q. Which characterization techniques are essential to confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, dimethoxyphenyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
  • HPLC : Assess purity (>95% for biological assays) .
  • X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or regioselectivity .

Q. What are the common biological targets or assays used for initial screening?

  • Kinase inhibition assays : Prioritize kinases with structural homology to thienopyrimidine targets (e.g., EGFR, VEGFR) .
  • Antimicrobial screening : MIC assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize biological activity?

  • Modification of substituents : Compare analogs with varying substituents on the benzyl (e.g., 3,5-dimethyl vs. 4-chloro) or arylacetamide groups (Table 2) . Table 2 : Analog activity comparison:
Analog SubstituentsTarget (IC₅₀, nM)Selectivity Index
3-Benzyl, 2,4-dimethoxyEGFR: 1203.2 (vs. VEGFR)
3-(4-Chlorophenyl), 2-methoxyVEGFR2: 855.1 (vs. EGFR)
  • Computational docking : Use AutoDock Vina to predict binding poses and guide substituent design .

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Crystallographic analysis : Resolve conflicting SAR data by comparing ligand-protein co-crystal structures .

Q. What strategies improve regioselectivity in sulfanyl group introduction?

  • Protecting group strategy : Temporarily block reactive sites (e.g., acetyl protection of amines) during thiolation .
  • Solvent effects : Use polar aprotic solvents (DMF) to favor nucleophilic attack at the 2-position of the thienopyrimidine core .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .

Q. What computational approaches predict target interactions?

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP <5) .

Q. How to address challenges in X-ray crystallography for structural validation?

  • Crystallization optimization : Screen conditions (e.g., PEG 8000, pH 7.4) using sitting-drop vapor diffusion .
  • Data refinement : Apply SHELXL for high-resolution structure solution, especially for disordered regions .
  • Twinned crystal correction : Use PLATON to detect and model twinning in datasets .

Stability and Methodological Considerations

Q. What are the stability and storage requirements for this compound?

  • Storage : -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. How to design experiments for regioselective functionalization of the thienopyrimidine core?

  • Directed metalation : Use LDA at -78°C to deprotonate specific positions for halogenation .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 3-position .

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